molecular formula C17H24N2O4 B7929119 [(4-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid

[(4-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid

Cat. No.: B7929119
M. Wt: 320.4 g/mol
InChI Key: MECWROBWYIWUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(4-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid features a cyclohexyl ring substituted with a benzyloxycarbonylamino (Cbz) group at the 4-position, a methyl-amino group, and an acetic acid moiety. The Cbz group is a widely used amine-protecting group in peptide synthesis due to its stability under acidic conditions and selective removal via hydrogenolysis or mild base treatment.

Properties

IUPAC Name

2-[methyl-[4-(phenylmethoxycarbonylamino)cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-19(11-16(20)21)15-9-7-14(8-10-15)18-17(22)23-12-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECWROBWYIWUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(4-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid, a derivative of amino acids, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl ring, a benzyloxycarbonyl group, and a methylamino group attached to acetic acid. Its molecular formula is C16_{16}H23_{23}N2_{2}O3_{3}.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Agonism/Antagonism : The compound may act on receptors, modulating signaling pathways that affect cell proliferation and apoptosis.

Biological Activity

  • Anticonvulsant Activity : Initial studies suggest that modifications at the 3-oxy site of similar compounds can lead to significant anticonvulsant effects. For instance, small hydrophobic groups at this site have shown to retain or enhance activity in seizure models .
  • Antiviral Properties : Research indicates that derivatives of amino acids can exhibit antiviral activity against viruses such as SARS-CoV-2 when structurally optimized . The presence of specific substituents can enhance potency while reducing toxicity.
  • Antitumor Activity : Some β-substituted γ-amino acids have demonstrated improved selectivity toward tumor cells, suggesting potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The introduction of various substituents on the cyclohexyl ring can significantly alter the compound's efficacy and selectivity.
  • Hydrophobic Interactions : Compounds with non-polar substituents often exhibit enhanced biological activity due to better membrane permeability and receptor binding affinity.

Case Studies

  • Anticonvulsant Testing : A study evaluated the anticonvulsant properties of structurally similar compounds, revealing that specific modifications could lead to significant improvements in seizure protection in rodent models .
  • Antiviral Screening : In vitro assays against human coronaviruses demonstrated that certain analogs of related compounds exhibited micromolar activity, indicating potential for further development as antiviral agents .
  • Cancer Cell Selectivity : Research into β-substituted γ-amino acids highlighted their ability to selectively target cancer cells over normal cells, suggesting a promising avenue for therapeutic development .

Data Tables

CompoundBiological ActivityMechanismReference
This compoundAnticonvulsantEnzyme inhibition
Derivative AAntiviral (SARS-CoV-2)Receptor modulation
β-substituted γ-amino acidAntitumorSelective cytotoxicity

Scientific Research Applications

Chemistry

  • Synthesis Intermediate : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow for various chemical transformations, making it a valuable building block in organic synthesis.

Biology

  • Enzyme-Substrate Interactions : It is utilized in studying enzyme-substrate interactions and protein modifications. The benzyloxycarbonyl group acts as a protecting group, facilitating selective reactions at other sites of the molecule.

Medicine

  • Therapeutic Potential : The compound has been explored for its potential in treating diseases due to its ability to modulate biological pathways.

The compound exhibits several biological activities:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.
  • Anti-inflammatory Effects : Research indicates that it may reduce pro-inflammatory cytokines such as TNF-α.
  • Anticancer Properties : Preliminary studies suggest that the compound could inhibit cell growth in various cancer cell lines.

Data Table: Biological Activities

Activity TypeEffectReferences
Enzyme InhibitionModulates metabolic pathways
Anti-inflammatoryReduces TNF-α production
AnticancerInhibits growth in cancer cell lines
Protein InteractionInfluences protein function via hydrophobic interactions

Anti-inflammatory Study

A study demonstrated that this compound significantly decreased TNF-α levels in vitro, suggesting its role in managing inflammatory responses. The study utilized a murine model to assess the compound's efficacy in reducing inflammation markers.

Anticancer Research

Another investigation explored the compound's effects on leukemia cell lines. Results indicated a marked reduction in cell viability and proliferation, highlighting its potential as a therapeutic agent against hematological malignancies.

Enzyme Interaction Analysis

Research focusing on enzyme kinetics revealed that the compound acts as a competitive inhibitor for specific enzymes involved in amino acid metabolism, which could have implications for metabolic disorders.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Substituent on Aromatic/Cyclohexyl Ring Functional Groups Molecular Formula Molecular Weight CAS Number
[(4-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid Cbz (benzyloxycarbonyl) on cyclohexyl -NHCOOBn, -N(CH3)-, -COOH C₁₇H₂₃N₂O₅ 335.38 Not explicitly provided
[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid Sulfonyl on dioxane ring -SO₂-, -N(CH3)-, -COOH C₁₁H₁₃NO₆S 287.29 425659-61-6
[(2-Chloro-benzyl)-methyl-amino]-acetic acid Chloro-benzyl -Cl, -N(CH3)-, -COOH C₁₀H₁₂ClNO₂ 213.66 85014-12-6
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate Oxocyclohexyl + Cbz ester -NHCOOBn, -COOCH₃, ketone C₁₇H₂₁NO₅ 319.35 1543987-22-9
[(3-Cyano-benzyl)-methyl-amino]-acetic acid Cyano-benzyl -CN, -N(CH3)-, -COOH C₁₁H₁₂N₂O₂ 204.23 Not provided
[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid Acetylamino-sulfonyl -NHAc, -SO₂-, -N(CH3)-, -COOH C₁₁H₁₄N₂O₅S 286.30 890091-94-8

Key Observations :

  • Protecting Groups : The Cbz group in the target compound contrasts with sulfonyl (e.g., ) or acetyl () groups. Cbz is base-sensitive and removable under mild reductive conditions, whereas sulfonyl groups are more chemically stable.
  • Cyclohexyl Modifications : The 4-oxocyclohexyl variant () introduces a ketone, altering electronic properties and reactivity compared to the saturated cyclohexyl ring in the target compound.

Physicochemical Properties

  • Solubility : The acetic acid moiety improves water solubility across all compounds. However, hydrophobic substituents (e.g., Cbz, chloro-benzyl) reduce solubility in polar solvents.
  • Acidity : The carboxylic acid group (pKa ~2.5–3.5) dominates acidity, but electron-withdrawing substituents (e.g., -CN, -SO₂-) may slightly lower the pKa of adjacent amines.
  • Stability: Cbz-protected amines are stable under acidic conditions but cleaved by hydrogenolysis. Sulfonamide derivatives () exhibit greater resistance to hydrolysis.

Functional Group Impact on Performance

  • Cbz vs. Sulfonyl : Cbz offers reversible protection, making it preferable in stepwise syntheses. Sulfonyl groups, while stable, are less versatile in deprotection strategies.
  • Cyano vs.

Preparation Methods

Acid Chloride Method

Isophthaloyl dichloride and related acid chlorides react with amines in CH2_2Cl2_2 with TEA, forming amides in 70–85% yields. For [(4-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid, chloroacetyl chloride could serve as the acylating agent. Post-coupling saponification (e.g., NaOH/EtOH) would convert esters to carboxylic acids.

Carbodiimide-Mediated Coupling

Source employs 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dimethylformamide (DMF) to couple sterically hindered amines and carboxylic acids. This method is particularly effective for introducing the acetic acid group, with reported yields of 80–88%.

Methylation of Secondary Amines

Introducing the methylamino group necessitates selective alkylation. Source describes reductive amination using formaldehyde and sodium cyanoborohydride (NaBH3_3CN) in methanol, achieving >90% conversion for analogous cyclohexylamines. Alternatively, methyl iodide (CH3_3I) in the presence of potassium carbonate (K2_2CO3_3) in acetonitrile (MeCN) provides efficient N-methylation.

Deprotection and Final Purification

Cbz Group Removal

Catalytic hydrogenation with palladium on carbon (Pd/C) under H2_2 atmosphere is standard for Cbz deprotection. However, Source notes that trimethylsilyl iodide (Me3_3SiI) in CH2_2Cl2_2 or CH3_3CN offers a complementary approach for acid-sensitive substrates, cleaving Cbz groups within 30 minutes.

Chromatographic Purification

Final purification via silica gel column chromatography (ethyl acetate/hexane or CH2_2Cl2_2/methanol gradients) ensures >95% purity, as validated in Source. Preparative thin-layer chromatography (TLC) is employed for small-scale batches.

Analytical Characterization

Critical analytical data from Source and synthetic benchmarks include:

  • Molecular Weight : 320.4 g/mol

  • 1^1H NMR : Key peaks include δ 7.3–7.4 ppm (Cbz aromatic protons), δ 3.2–3.5 ppm (cyclohexyl CH-N), and δ 1.2–2.0 ppm (cyclohexyl CH2_2).

  • HPLC : Retention time alignment with standards confirms purity.

Challenges and Optimization

  • Steric Hindrance : Bulky Cbz and methyl groups impede coupling efficiency. Source resolves this by using DMF as a high-polarity solvent to enhance reagent solubility.

  • Byproduct Formation : Overalkylation during methylation is mitigated by slow addition of CH3_3I and excess K2_2CO3_3.

  • Scale-Up Limitations : Hydrogenolysis risks with Pd/C at industrial scales favor Me3_3SiI for deprotection .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Cbz ProtectionCbzCl, NaHCO₃, THF, 0°C → RT, 12h85
MethylationCH₃I, NaH, DMF, 0°C → RT, 6h78
Acetic Acid CouplingBrCH₂COOH, K₂CO₃, DMF, 60°C, 8h65

Basic: How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the Cbz group’s aromatic protons (δ 7.2–7.4 ppm, multiplet), methylamino singlet (δ 2.8–3.1 ppm), and cyclohexyl protons (δ 1.2–2.0 ppm, multiplet) .
    • ¹³C NMR : Identify the carbonyl carbons (Cbz: δ 156 ppm; acetic acid: δ 172 ppm) and cyclohexyl carbons (δ 24–45 ppm) .
  • IR Spectroscopy : Confirm amide bonds (C=O stretch at ~1650 cm⁻¹) and carboxylic acid (broad O-H stretch at 2500–3300 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 363.2) .

Advanced: How can conformational analysis resolve contradictions in spectroscopic data?

Methodological Answer:
Discrepancies in NMR signals (e.g., split peaks for cyclohexyl protons) may arise from conformational flexibility. To resolve this:

  • 2D NMR Techniques : Perform NOESY or COSY to map spatial interactions between protons and confirm chair/boat cyclohexane conformations .
  • X-ray Crystallography : Refine the structure using SHELXL (via Olex2 interface) to determine bond angles and torsional preferences. SHELX’s robust refinement algorithms are ideal for resolving overlapping electron density in flexible moieties .
  • Computational Modeling : Optimize geometry with DFT (B3LYP/6-31G*) to predict stable conformers and compare with experimental data .

Advanced: What strategies are effective for analyzing bioactivity in enzyme inhibition studies?

Methodological Answer:

  • Target Selection : Focus on enzymes with carboxylic acid-binding pockets (e.g., metalloproteases, acetyltransferases).
  • Assay Design :
    • Kinetic Assays : Measure IC₅₀ using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by monitoring heat release during enzyme-inhibitor interaction .
  • Control Experiments : Include unmodified acetic acid derivatives to isolate the contribution of the Cbz-cyclohexyl group to inhibition .

Basic: What purification techniques maximize yield and purity?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (ethyl acetate:hexane = 1:3 → 1:1) to separate polar byproducts (e.g., unreacted acetic acid derivatives) .
  • Recrystallization : Dissolve crude product in hot ethanol (70°C), then add water dropwise until cloudiness forms. Cool to 4°C for crystal growth .
  • HPLC : For trace impurity removal, employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .

Advanced: How can computational methods predict solubility and stability?

Methodological Answer:

  • Solubility Prediction : Use COSMO-RS (Conductor-like Screening Model) to calculate logP and solubility parameters in water/DMSO .
  • Degradation Studies :
    • Hydrolysis Stability : Simulate pH-dependent degradation (e.g., at pH 7.4 and 2.0) using molecular dynamics (GROMACS) to assess Cbz group lability .
    • Thermal Stability : Perform DSC (Differential Scanning Calorimetry) coupled with DFT-based transition state analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.